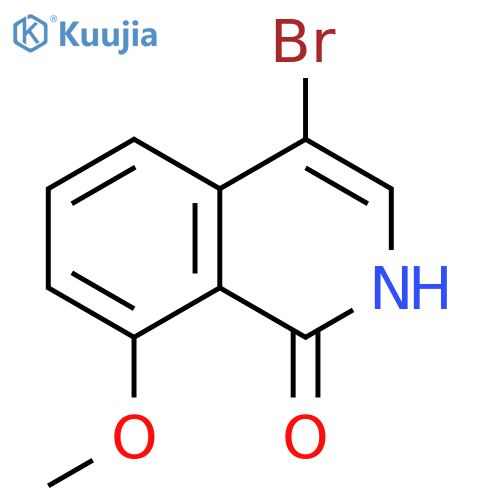

Cas no 2137825-57-9 (1(2H)-Isoquinolinone, 4-bromo-8-methoxy-)

2137825-57-9 structure

商品名:1(2H)-Isoquinolinone, 4-bromo-8-methoxy-

CAS番号:2137825-57-9

MF:C10H8BrNO2

メガワット:254.080021858215

CID:5259527

1(2H)-Isoquinolinone, 4-bromo-8-methoxy- 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Isoquinolinone, 4-bromo-8-methoxy-

-

- インチ: 1S/C10H8BrNO2/c1-14-8-4-2-3-6-7(11)5-12-10(13)9(6)8/h2-5H,1H3,(H,12,13)

- InChIKey: OJPXSCMRCOGDBI-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2OC)C(Br)=CN1

1(2H)-Isoquinolinone, 4-bromo-8-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397730-2.5g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 2.5g |

$1791.0 | 2023-03-02 | |

| Enamine | EN300-397730-0.1g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 0.1g |

$317.0 | 2023-03-02 | |

| 1PlusChem | 1P024UQD-100mg |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 100mg |

$454.00 | 2023-12-19 | |

| Aaron | AR024UYP-1g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 1g |

$1282.00 | 2025-02-15 | |

| 1PlusChem | 1P024UQD-2.5g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 2.5g |

$2276.00 | 2023-12-19 | |

| 1PlusChem | 1P024UQD-500mg |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 500mg |

$944.00 | 2023-12-19 | |

| 1PlusChem | 1P024UQD-5g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 5g |

$3338.00 | 2023-12-19 | |

| Aaron | AR024UYP-500mg |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 500mg |

$1006.00 | 2025-02-15 | |

| Aaron | AR024UYP-2.5g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 2.5g |

$2488.00 | 2023-12-15 | |

| Aaron | AR024UYP-5g |

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |

2137825-57-9 | 95% | 5g |

$3669.00 | 2023-12-15 |

1(2H)-Isoquinolinone, 4-bromo-8-methoxy- 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

2137825-57-9 (1(2H)-Isoquinolinone, 4-bromo-8-methoxy-) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量